molecular formula C13H21NO3 B1343796 Tert-butyl 1-oxo-7-azaspiro[3.5]nonane-7-carboxylate CAS No. 849203-60-7

Tert-butyl 1-oxo-7-azaspiro[3.5]nonane-7-carboxylate

Cat. No. B1343796
CAS RN: 849203-60-7
M. Wt: 239.31 g/mol
InChI Key: IJUALTPNDJIBJT-UHFFFAOYSA-N
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Description

Tert-butyl 1-oxo-7-azaspiro[3.5]nonane-7-carboxylate is a chemical compound with the molecular formula C13H21NO3 . It has an average mass of 239.311 Da and a monoisotopic mass of 239.152145 Da .


Molecular Structure Analysis

The molecular structure of Tert-butyl 1-oxo-7-azaspiro[3.5]nonane-7-carboxylate consists of a spirocyclic system with a seven-membered ring fused to a five-membered ring . The seven-membered ring contains a nitrogen atom and a carbonyl group, while the five-membered ring contains a carbonyl group .


Physical And Chemical Properties Analysis

Tert-butyl 1-oxo-7-azaspiro[3.5]nonane-7-carboxylate has a density of 1.1±0.1 g/cm3, a boiling point of 348.6±35.0 °C at 760 mmHg, and a flash point of 164.6±25.9 °C . It has 4 hydrogen bond acceptors, 0 hydrogen bond donors, and 2 freely rotating bonds . Its polar surface area is 47 Å2 .

Scientific Research Applications

Tert-butyl 1-oxo-7-azaspiro[3.5]nonane-7-carboxylate: is a specialized chemical compound with several potential applications in scientific research. Below is a comprehensive analysis focusing on unique applications:

Synthesis of Diaminopyrimidines

This compound is used in the preparation of diaminopyrimidines, which serve as EGFR inhibitors . EGFR inhibitors are significant in cancer research as they can block the activity of EGFR, thereby inhibiting the growth of cancer cells .

Baeyer-Villiger Reaction

It serves as an intermediate in the Baeyer-Villiger reaction, which is a type of oxidation reaction that transforms ketones into esters or lactones . This reaction is valuable in organic synthesis and pharmaceuticals.

Organic Synthesis

The compound finds its use in various organic synthesis processes due to its reactive nature and stability under certain conditions, which makes it a valuable building block for complex molecules .

Pharmaceutical Research

In pharmaceutical research, this compound can be used to develop new drugs due to its potential to form stable ring structures that are common in many drug molecules .

Analytical Chemistry

It may be used as a standard or reference material in analytical chemistry to help identify or quantify other substances.

ChemicalBook - tert-Butyl 7-Oxo-2-azaspiro [3.5]nonane-2-carboxylate ChemSpider - tert-butyl 1-oxo-7-azaspiro[3.5]nonane-7-carboxylate Sigma-Aldrich - 2-Oxo-7-azaspiro [3.5]nonane-7-carboxylate tert-butyl ester Ambeed - tert-Butyl 1-oxo-7-azaspiro[3.5]nonane-7-carboxylate

properties

IUPAC Name

tert-butyl 3-oxo-7-azaspiro[3.5]nonane-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3/c1-12(2,3)17-11(16)14-8-6-13(7-9-14)5-4-10(13)15/h4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJUALTPNDJIBJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CCC2=O)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10621169
Record name tert-Butyl 1-oxo-7-azaspiro[3.5]nonane-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10621169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 1-oxo-7-azaspiro[3.5]nonane-7-carboxylate

CAS RN

849203-60-7
Record name tert-Butyl 1-oxo-7-azaspiro[3.5]nonane-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10621169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 1-oxo-7-azaspiro[3.5]nonane-7-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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